

Navigating Purity: A Comparative Guide to Commercially Available 8-Aminooctanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Aminooctanoic acid

Cat. No.: B086344

[Get Quote](#)

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative analysis of commercially available **8-Aminooctanoic acid**, a key building block in peptide synthesis and various biochemical applications. We present a summary of stated purities from various suppliers, detailed experimental protocols for purity verification, and a standardized workflow to empower researchers in making informed purchasing decisions.

8-Aminooctanoic acid is an omega-amino fatty acid that serves as a crucial monomer in the synthesis of polyamides and as an intermediate in the creation of more complex molecules.^[1] Its utility in scientific research underscores the need for high-purity sources to ensure reliable and reproducible experimental outcomes.

Commercial Supplier Purity Overview

The purity of **8-Aminooctanoic acid** from commercial suppliers is a critical factor for its application in sensitive research areas. While a comprehensive, independent comparative study with batch-to-batch analysis is not publicly available, manufacturers typically provide a stated purity on their product pages and in their Certificates of Analysis (COA). The table below summarizes the advertised purities from a selection of suppliers. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

Supplier	Product Number	Stated Purity	Analytical Method(s) Mentioned
Sigma-Aldrich	855294	99%	Assay
APExBIO	98%	NMR, MS	
Tokyo Chemical Industry (TCI)	A1925	>95.0% (T)	Nonaqueous Titration, NMR
MedChemExpress	HY-W018678	98.0%	Not specified
CP Lab Safety	97%	Not specified	
Levan Scientific	1066046	≥98.0%	NMR

Note: "(T)" likely refers to titration. Purity claims and available documentation should be verified on the respective supplier websites.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like **8-Aminoctanoic acid**.^[1] The following protocol provides a general method that can be adapted for purity analysis.

Objective: To determine the purity of a commercial **8-Aminoctanoic acid** sample by quantifying the main component and detecting any potential impurities.

Materials:

- **8-Aminoctanoic acid** sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)

- Reference standard of **8-Aminooctanoic acid** (if available)

Instrumentation:

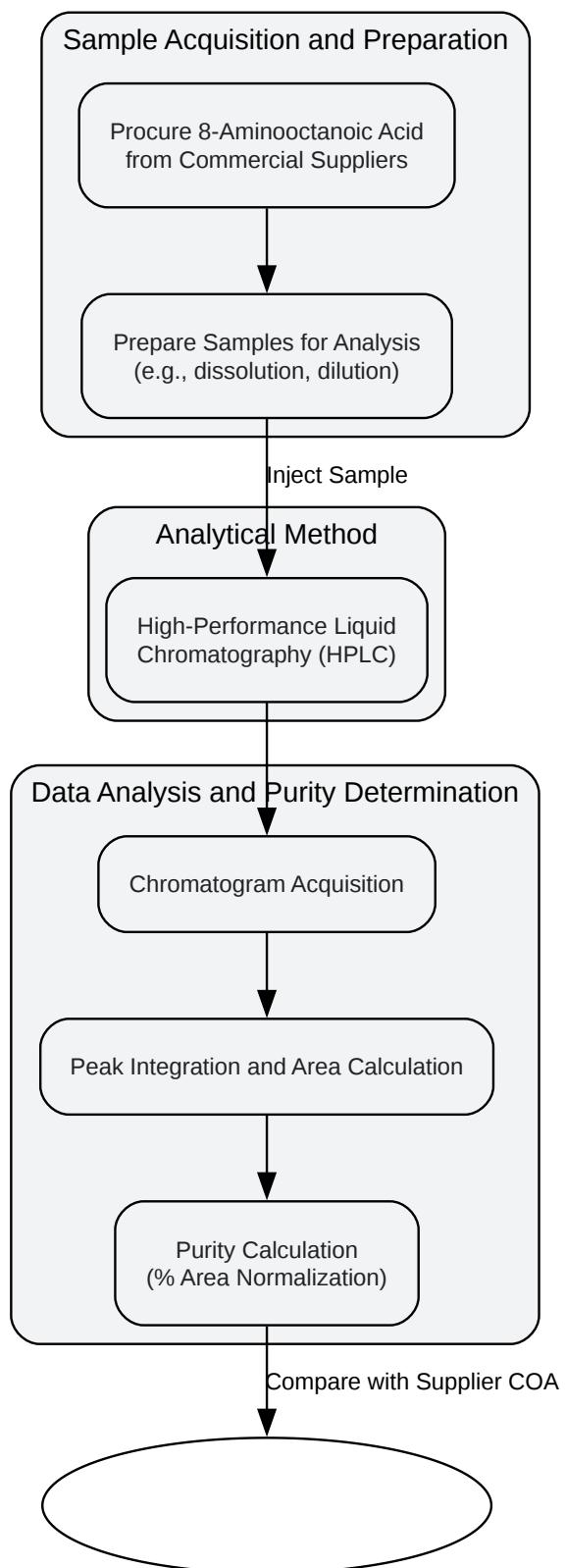
- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **8-Aminooctanoic acid** sample.
 - Dissolve the sample in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
 - Filter the solution through a 0.45 μ m syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reversed-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection Wavelength: 210 nm (as the carboxyl group has some UV absorbance at lower wavelengths, and derivatization might be necessary for higher sensitivity)
 - Gradient Elution:

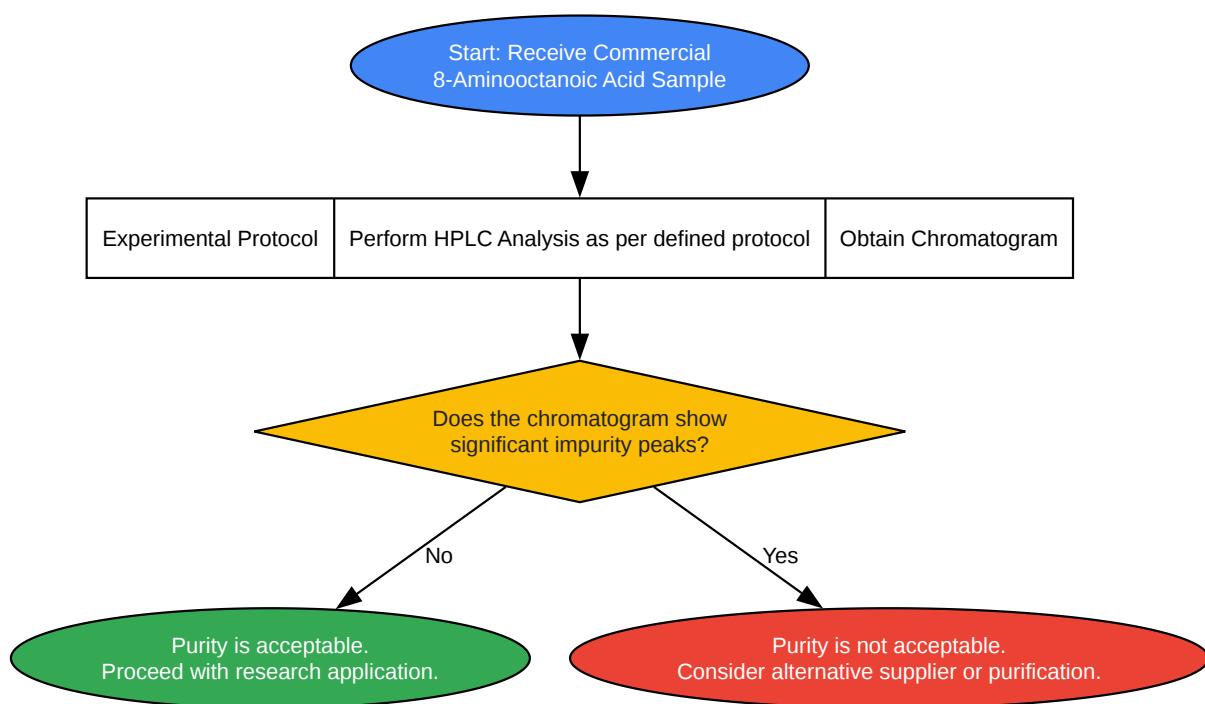
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |


- Data Analysis:

- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of the **8-Aminooctanoic acid** by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100


Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the purity analysis of commercially available **8-Aminooctanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Analysis of **8-Aminoctanoic Acid**.

[Click to download full resolution via product page](#)

Caption: Decision Pathway for Purity Verification.

Concluding Remarks

The selection of a high-purity **8-Aminoctanoic acid** is a critical first step in many research and development endeavors. While suppliers provide valuable initial information, independent verification through standardized analytical methods like HPLC is strongly recommended. The protocols and workflows presented in this guide offer a framework for researchers to systematically evaluate the purity of their chemical reagents, thereby enhancing the reliability and validity of their scientific findings. Researchers should always consult the specific Certificate of Analysis for their purchased lot and consider additional analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for impurity identification, to gain a comprehensive understanding of their material's quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Aminooctanoic acid | 1002-57-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Navigating Purity: A Comparative Guide to Commercially Available 8-Aminooctanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086344#purity-analysis-of-commercially-available-8-aminoctanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com